6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Description

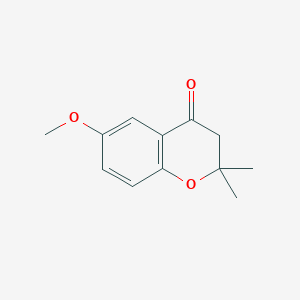

6-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic benzopyran derivative with a flavonoid-like structure. Its core consists of a fused benzene ring (A) and a partially saturated pyran ring (C), substituted with a methoxy group at position 6 and two methyl groups at position 2 (C-2) (Figure 1). This compound belongs to the chroman-4-one subclass, characterized by a ketone group at position 4 of the pyran ring.

Synthetic routes for analogous compounds involve methoxylation of hydroxy precursors (e.g., via alkylation with methyl iodide) or reduction of ketone intermediates (e.g., using NaBH4/CeCl3) .

Properties

IUPAC Name |

6-methoxy-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2)7-10(13)9-6-8(14-3)4-5-11(9)15-12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZUDOBLRMXOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901202191 | |

| Record name | 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13229-59-9 | |

| Record name | 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13229-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-2,2-dimethylchroman-4-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64Z8NE44MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75 °C | |

| Record name | 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Key Steps

Friedel-Crafts Acylation :

- Reagents : Acetyl chloride or analogous acylating agents, AlCl₃ catalyst.

- Substrate : 6-Methoxyphenol derivatives.

- Conditions : Anhydrous solvent (e.g., dichloromethane), 0–25°C.

- Product : Acylated phenolic intermediate (e.g., 6-methoxy-2,2-dimethylchroman-4-one precursor).

Michael Addition–Cyclization :

- Reagents : Base (e.g., K₂CO₃ or NaOH).

- Conditions : Aqueous or polar aprotic solvents (e.g., THF, ethanol), reflux.

- Mechanism : Base-induced cyclization via nucleophilic attack of the enolate on the α,β-unsaturated ketone.

Example :

- Substrate : 6-Methoxy-2,2-dimethylchroman-4-one.

- Reaction : Cyclization to form the 3,4-dihydro-2H-1-benzopyran-4-one core.

| Parameter | Value | Source |

|---|---|---|

| Yield | 50–80% | |

| Reaction Time | 6–24 hours | |

| Catalyst | AlCl₃ or NaOH |

Photo-Fries Rearrangement

This method exploits photochemical activation to achieve regioselective rearrangement.

Key Steps

Photochemical Activation :

- Reagents : 3-Methyl-2-butenoate esters.

- Conditions : UV irradiation (254–313 nm), biphasic solvent (cyclohexane/KOH), Ar atmosphere.

- Product : Ortho-hydroxy ketone intermediate.

Thermal Cyclization :

- Conditions : Room temperature or mild heating.

- Mechanism : Intramolecular oxa-Michael addition to form the chromanone ring.

Example :

- Substrate : Aryl 3-methyl-2-butenoate esters.

- Product : 6-Methoxy-2,2-dimethylchroman-4-one derivatives.

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–95% | |

| Solvent System | Cyclohexane/KOH (10%) | |

| Reaction Time | 30–120 minutes |

Intramolecular Mitsunobu Cyclization

This asymmetric synthesis employs a Mitsunobu reaction to establish stereochemistry.

Key Steps

Protection/Deprotection :

- Reagents : TBS-Cl (tert-butyldimethylsilyl chloride), p-TsOH.

- Conditions : THF/water, 55°C.

Mitsunobu Cyclization :

| Parameter | Value | Source |

|---|---|---|

| Yield | 81% (after deprotection) | |

| Optical Purity | >95% enantiomeric excess | |

| Key Intermediate | TBS-protected alcohol |

Bromination and Reduction

This method involves functional group interconversion to access the target compound.

Key Steps

Bromination :

- Reagents : N-Bromosuccinimide (NBS), dimethyl sulfoxide (DMSO)/H₂O.

- Conditions : 9:1 DMSO/H₂O, 25–80°C.

Reduction :

- Reagents : NaBH₄, ethanol.

- Conditions : Room temperature.

Example :

- Substrate : 2,2-Dimethyl-7-methoxychroman-4-one.

- Product : 3-Bromo-3,4-dihydro-2,2-dimethyl-7-methoxy-2H-benzo[b]pyran-4-ol.

| Parameter | Value | Source |

|---|---|---|

| Bromination Yield | 70–90% | |

| Reduction Yield | >90% | |

| Solvent System | DMSO/H₂O or EtOH |

Crossed Aldol Condensation

This approach constructs the chromanone core via aldol reaction followed by cyclization.

Key Steps

Aldol Condensation :

- Reagents : 2′-Hydroxyacetophenones, aldehydes.

- Conditions : Ethanol, DIPA (diisopropylamine), microwave irradiation (160–170°C).

Oxa-Michael Cyclization :

- Conditions : Base (e.g., K₂CO₃), reflux.

Example :

- Substrate : 2′-Hydroxy-5′-methoxyacetophenone.

- Product : 6-Methoxy-2-pentylchroman-4-one derivatives.

| Parameter | Value | Source |

|---|---|---|

| Yield | 17–88% | |

| Reaction Time | 1 hour (microwave) | |

| Byproduct Formation | Self-condensation of aldehyde |

Catalytic Dehydrogenation

This method employs catalytic systems for direct formation of the benzopyranone.

Key Steps

Schiff Base Formation :

- Reagents : 2,6-Dimethylcyclohexanone, 2-methyl-4-methoxyaniline.

- Conditions : Toluene, 150–220°C.

Dehydrogenation :

- Catalyst : 5% Pd/C.

- Conditions : H₂O removal, 220°C.

Example :

| Parameter | Value | Source |

|---|---|---|

| Conversion | 95.1% | |

| Selectivity | 94.3% | |

| Catalyst Reuse | Yes (Pd/C) |

Critical Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Friedel-Crafts | High yield, scalable | Requires harsh AlCl₃ conditions |

| Photo-Fries | Regioselective, mild conditions | Limited substrate scope |

| Mitsunobu | High enantiomeric excess | Multistep synthesis |

| Bromination/Reduction | Functional group flexibility | Low temperatures required |

| Aldol Condensation | Simple reagents | Byproduct formation |

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzopyrans.

Scientific Research Applications

Pharmaceutical Applications

- Antioxidant Activity : Research indicates that compounds similar to 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one exhibit significant antioxidant properties. These properties can be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

- Neuroprotective Effects : Studies have suggested that benzopyran derivatives may provide neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. This is attributed to their ability to modulate neuroinflammation and oxidative stress .

- Anti-inflammatory Properties : The compound has been shown to possess anti-inflammatory effects, making it a candidate for developing treatments for chronic inflammatory conditions .

Food Science Applications

- Natural Flavoring Agent : The presence of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has been detected in various edible mushrooms such as Agaricus bisporus and Pleurotus ostreatus. This suggests its role as a natural flavoring agent or biomarker for mushroom consumption .

- Potential Biomarker : Its detection in food sources positions this compound as a potential biomarker for dietary studies related to mushroom consumption, which could be useful in nutritional epidemiology .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of various benzopyran derivatives, including 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. The results indicated that these compounds could significantly reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the inhibition of reactive oxygen species (ROS) production and enhancement of cellular antioxidant defenses .

Case Study 2: Antioxidant Activity

In another research article from Food Chemistry, the antioxidant capacity of several benzopyran compounds was evaluated using DPPH and ABTS assays. The findings showed that 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one exhibited strong free radical scavenging activity comparable to established antioxidants like vitamin C .

Mechanism of Action

The mechanism of action of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzopyran-4-ones are highly dependent on substituent patterns. Key comparisons include:

Table 1: Substituent Effects on Benzopyran-4-one Derivatives

Physicochemical Properties

- Melting Points: Derivatives with polar groups (e.g., 5-hydroxy-7-methoxy) exhibit higher melting points (~200°C) than non-polar analogues (e.g., 6-methoxy-2,2-dimethyl: ~125–178°C) .

- Lipophilicity : Alkyl substituents (e.g., 2-hexyl in ) increase logP values significantly, whereas methoxy groups provide moderate lipophilicity (logP ~2.5) .

Biological Activity

6-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, also known as a member of the 1-benzopyran class, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a methoxy group and two methyl groups at the 2-position of the benzopyran moiety. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₃ |

| CAS Registry Number | 13229-59-9 |

| SMILES | COC1=CC2=C(OC(C)(C)CC2=O)C=C1 |

| InChI Key | ZCZUDOBLRMXOGV-UHFFFAOYSA-N |

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity against Cancer Cell Lines :

These findings suggest that this compound may offer a promising alternative or adjunct to traditional chemotherapeutic agents.

Antioxidant Activity

The compound exhibits strong antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. Its ability to scavenge free radicals contributes to its protective effects against various diseases linked to oxidative stress.

The biological activity of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.

- Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes while reducing reactive oxygen species (ROS) levels.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis, such as the MAPK and PI3K/Akt pathways.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Melanoma Cells :

- Antioxidant Efficacy Study :

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one in laboratory settings?

- Answer : The compound is classified under GHS for acute toxicity (oral, Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3). Researchers must:

- Wear PPE: Nitrile gloves, lab coats, and safety goggles. Use P95 respirators for dust control .

- Ensure local exhaust ventilation to minimize inhalation of aerosols or dust .

- In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate with water for ≥15 minutes .

- Note : Physical properties (melting point, solubility) are unavailable in current datasets, necessitating empirical testing for risk assessment .

Q. What synthetic routes are employed for preparing 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one?

- Answer : A validated route involves cyclization of propargyl ethers to form the benzopyran core, followed by functionalization:

Thermal cyclization of meta-substituted propargyl ethers yields 5- or 7-substituted benzopyrans, with the 5-substituted isomer predominant .

Epoxidation of the dihydro intermediate (e.g., using m-CPBA) and subsequent amine ring-opening generates 4-amino derivatives .

- Alternative : Bromohydrin intermediates can be converted to epoxides for regioselective amine addition .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at C6 and dimethyl at C2). Compare with analogs like 5-methoxy-2,2-dimethyl derivatives .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₃H₁₆O₃; theoretical [M+H]⁺ = 221.1178) .

- IR : Detect carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How can contradictions in NMR spectral data for derivatives of this compound be resolved?

- Answer : Discrepancies often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .

- COSY/NOESY : Resolve overlapping signals in crowded regions (e.g., dihydro-2H-pyran protons) .

- Comparative Analysis : Cross-reference with structurally validated analogs like 5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one .

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound in pharmacological studies?

- Answer : Key SAR insights from related benzopyrans include:

- Electron-Withdrawing Groups : 6-Nitro or 7-nitro substitutions enhance antihypertensive activity by increasing electrophilicity at C4, facilitating amine adduct formation .

- 4-Amino Substituents : Pyrrolidino or piperidino groups at C4 improve vasodilation efficacy, mimicking calcium channel blockers like nifedipine .

- Methodology :

- In Silico Docking : Model interactions with vascular smooth muscle ion channels (e.g., K⁺ or Ca²⁺ channels) .

- In Vivo Assays : Test derivatives in DOCA/saline hypertensive rat models, monitoring systolic blood pressure reduction over 24 hours .

Q. How do reaction conditions influence the stability of 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one?

- Answer :

- pH Sensitivity : The compound is stable in neutral conditions but undergoes hydrolysis under strong acidic/basic conditions, cleaving the lactone ring. Monitor via HPLC .

- Thermal Stability : Decomposition occurs above 150°C, releasing CO and NOx gases. Use inert atmospheres (N₂/Ar) during high-temperature reactions .

- Light Sensitivity : Store in amber glass to prevent photodegradation of the methoxy and chromone groups .

Data Contradictions and Mitigation

- Synthetic Yield Discrepancies : Variations in cyclization efficiency (e.g., 5- vs. 7-substituted products) arise from propargyl ether meta-substitution. Optimize reaction time/temperature to favor desired regioisomers .

- Toxicological Data Gaps : While acute toxicity is documented, long-term ecotoxicological data (e.g., biodegradation, bioaccumulation) are absent. Prioritize OECD 301/305 testing for environmental risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.